Sodium (2-fluorophenyl)methanesulfinate
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Overview
Description
Sodium (2-fluorophenyl)methanesulfinate: is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt of (2-fluorophenyl)methanesulfinic acid and is used primarily in organic synthesis as a sulfonylating agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Sulfination: Sodium (2-fluorophenyl)methanesulfinate can be synthesized by the direct reaction of (2-fluorophenyl)methanesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature.
Electrochemical Methods: Recent advancements have shown that sodium sulfinates can be prepared via electrochemical sulfonylation of arenes and anilines.
Industrial Production Methods: : Industrial production methods often involve the large-scale reaction of (2-fluorophenyl)methanesulfinic acid with sodium hydroxide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium (2-fluorophenyl)methanesulfinate can undergo oxidation to form sulfonic acids.
Reduction: It can be reduced to the corresponding sulfide.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under mild conditions.
Major Products
Sulfonic Acids: Formed from oxidation.
Sulfides: Formed from reduction.
Substituted Sulfones: Formed from nucleophilic substitution.
Scientific Research Applications
Chemistry
Building Block: Used as a building block for synthesizing various organosulfur compounds, including sulfonamides, sulfides, and sulfones.
Biology and Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals due to its ability to modify biological molecules through sulfonylation.
Industry
Mechanism of Action
Mechanism: : Sodium (2-fluorophenyl)methanesulfinate acts primarily as a sulfonylating agent. It introduces sulfonyl groups into organic molecules, which can significantly alter their chemical and physical properties. The sulfonylation process involves the transfer of the sulfonyl group (SO₂) from the sulfinate to the target molecule, often facilitated by catalysts or specific reaction conditions .
Molecular Targets and Pathways
Nucleophilic Sites: The sulfonyl group targets nucleophilic sites on organic molecules, such as amines and alcohols.
Comparison with Similar Compounds
Similar Compounds
Sodium Benzenesulfinate: Similar in structure but lacks the fluorine atom.
Sodium Methanesulfinate: Similar but with a simpler alkyl group instead of the aromatic ring.
Uniqueness
Properties
IUPAC Name |
sodium;(2-fluorophenyl)methanesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S.Na/c8-7-4-2-1-3-6(7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFJIMMXXUCWEE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)[O-])F.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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